Pharmaceutical impurities are any component of a drug substance that is not the chemical entity defined as the active pharmaceutical ingredient (API). [] Their presence, even in trace amounts, can impact drug safety, efficacy, and stability. Understanding these impurities is crucial for developing robust and safe drug manufacturing processes.
Cinacalcet Impurity F is a chemical compound associated with cinacalcet, a calcimimetic agent primarily used in the treatment of secondary hyperparathyroidism and hypercalcemia. Understanding this impurity is crucial for pharmaceutical quality control and research into the pharmacokinetics and toxicology of cinacalcet. The synthesis of impurities like Cinacalcet Impurity F provides reference materials essential for analytical methods used in drug development and quality assurance.
Cinacalcet Impurity F is derived from the synthesis processes involved in producing cinacalcet. The impurity can arise during the manufacturing or formulation of cinacalcet, necessitating its characterization to ensure the safety and efficacy of the final pharmaceutical product.
Cinacalcet Impurity F falls under the category of pharmaceutical impurities. These impurities can include by-products, degradation products, or unreacted starting materials that may affect the drug's safety, efficacy, and stability.
The preparation of Cinacalcet Impurity F involves several chemical reactions that can include the use of specific reagents and conditions to achieve high purity levels. One notable method involves:
This method emphasizes simplicity and high yield, making it suitable for industrial applications.
Cinacalcet Impurity F has a molecular structure closely related to that of cinacalcet itself but differs in specific functional groups or configurations that define its identity as an impurity. The exact structural formula may vary based on the specific synthetic route taken.
The molecular weight and other structural characteristics are essential for identifying and characterizing this impurity during analytical testing. Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are typically employed to elucidate its structure.
The formation of Cinacalcet Impurity F involves several key reactions:
The reactions are often monitored using high-performance liquid chromatography to ensure that impurities are within acceptable limits for pharmaceutical applications . This monitoring aids in understanding the stability and reactivity of the compound under various conditions.
Cinacalcet Impurity F serves several important roles in scientific research:
Cinacalcet Impurity F (CAS No. 1271930-12-1) is a structurally distinct analogue of the active pharmaceutical ingredient (API) Cinacalcet Hydrochloride. Its molecular formula is C₂₂H₂₉ClF₃N (molecular weight: 399.92 g/mol), differentiating it from the parent API (C₂₂H₂₂F₃N) through the replacement of the trifluoromethylphenyl group with a trifluoromethylcyclohexyl moiety. This transformation arises from the catalytic hydrogenation of the aromatic ring during synthesis, resulting in a saturated aliphatic ring system [1] [6]. The compound retains the chiral (R)-configuration at the ethyl carbon adjacent to the naphthalene ring, a critical pharmacophoric element [1].
Table 1: Comparative Chemical Properties of Cinacalcet and Impurity F
Property | Cinacalcet HCl | Cinacalcet Impurity F |
---|---|---|
Molecular Formula | C₂₂H₂₂F₃N·HCl | C₂₂H₂₉ClF₃N |
Molecular Weight (g/mol) | 393.87 | 399.92 |
IUPAC Name | N-[(1R)-1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride | N-((R)-1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)cyclohexyl)propan-1-amine hydrochloride |
SMILES | CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl | CC(C1=CC=CC2=CC=CC=C21)NCCCC3CCCC(C3)C(F)(F)F.Cl |
Key Structural Element | Aromatic phenyl ring | Saturated cyclohexyl ring |
Spectroscopic characterization utilizes complementary techniques:
Impurity F forms primarily during catalytic hydrogenation steps in Cinacalcet synthesis. When reducing protecting groups or intermediates, over-reduction of the trifluoromethylphenyl ring occurs if reaction parameters (temperature, pressure, catalyst loading) are inadequately controlled. Catalysts like palladium hydroxide facilitate this aromatic-to-aliphatic conversion while sparing the naphthalene ring [1] [6].
Table 2: Comparative Profile of Cinacalcet-Related Impurities
Impurity | Molecular Formula | Molecular Weight | Origin in Synthesis | Pharmacological Relevance |
---|---|---|---|---|
Cinacalcet (API) | C₂₂H₂₂F₃N·HCl | 393.87 | N/A | CaSR agonist (EC₅₀ ~30 nM) |
Impurity F | C₂₂H₂₉ClF₃N | 399.92 | Hydrogenation over-reduction of phenyl ring | Inactive |
Tetrahydro Cinacalcet | C₂₂H₂₆F₃N | 361.45 | Naphthalene ring reduction | Weak antagonist |
Cinacalcet N-oxide | C₂₂H₂₂F₃NO | 373.42 | Amine oxidation | Unknown |
Diastereomer-1 | C₂₂H₂₂F₃N·HCl | 393.87 | Chiral inversion during synthesis | Reduced potency |
Industrial mitigation involves optimizing hydrogenation parameters (H₂ pressure, catalyst type (e.g., PtO₂ instead of Pd/C), and reaction duration to minimize over-reduction [1] [9].
Regulatory agencies (FDA, EMA, ICH) mandate strict control of Impurity F in Cinacalcet formulations. ICH Q3A/B guidelines classify it as a process-related impurity, requiring identification thresholds of 0.10% and qualification thresholds of 0.15% in the API [2] [9]. The FDA’s interim limit for nitrosamine impurities (e.g., N-nitroso cinacalcet) is 0.03 ppm, but Impurity F adheres to standard thresholds [1].
Table 3: UPLC Parameters for Cinacalcet Impurity F Quantification
Parameter | Conditions | Performance for Impurity F |
---|---|---|
Column | Acquity BEH Shield RP18 (100 × 2.1 mm, 1.7 µm) | Retention time: 12.8 min |
Mobile Phase | Gradient: pH 6.6 phosphate buffer (A) / ACN (B) | Resolution from Cinacalcet: >2.5 |
Flow Rate | 0.3 mL/min⁻¹ | Peak asymmetry: 1.0–1.2 |
Detection | 223 nm | LOQ: 0.018% |
Column Temperature | 35°C | RSD (precision): <5.0% |
Emerging techniques like MIP-based electrochemical sensors offer alternative detection (LOD: 0.17 pM), but UPLC remains the gold standard for regulatory compliance [7].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2